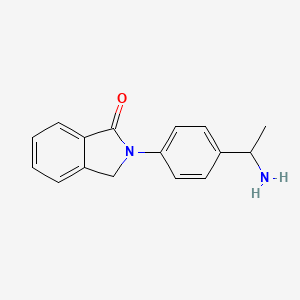
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus and an aminoethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1-one scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent, such as toluene . Additionally, green synthesis techniques have been developed, utilizing solventless conditions and simple heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. Transition-metal-catalyzed reactions and organocatalytic methods have also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1-one derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it modulates dopamine receptors, particularly the D2 receptor, by binding to its allosteric site . This interaction influences neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but differs in the substituents and functional groups.
Indolin-2-one: Another heterocyclic compound with a similar structure but different reactivity and applications.
Uniqueness
2-(4-(1-Aminoethyl)phenyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other isoindoline derivatives .
Biological Activity
The compound 2-(4-(1-aminoethyl)phenyl)isoindolin-1-one is a member of the isoindolinone family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound primarily involves its interaction with various molecular targets:
-
Dopamine Receptor Modulation :
- The compound has been shown to interact with the human dopamine receptor D2, influencing dopaminergic signaling pathways associated with motor control and reward systems.
-
Inhibition of Cyclin-dependent Kinase 7 (CDK7) :
- Research indicates that this compound may act as an inhibitor of CDK7, a crucial enzyme in cell cycle regulation. By modulating CDK7 activity, it can affect cellular proliferation and apoptosis.
-
Antitumor Activity :
- Preliminary studies suggest that the compound may inhibit the MDM2-p53 interaction, a pathway often dysregulated in cancers such as liposarcoma. This inhibition could lead to enhanced p53 activity, promoting apoptosis in tumor cells.
Biological Activities
The compound exhibits several notable biological activities:
- Antioxidant Properties :
- Antidiabetic Effects :
-
Neuroprotective Effects :
- The modulation of dopaminergic pathways indicates potential neuroprotective effects, particularly relevant in conditions like Parkinson's disease.
Case Studies and Research Findings
A review of recent literature highlights various studies on the biological activities of isoindolinone derivatives:
Pharmacokinetics
In silico analyses suggest favorable pharmacokinetic properties for isoindolinone derivatives, including good bioavailability and metabolic stability. However, specific pharmacokinetic data for this compound remains limited.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[4-(1-aminoethyl)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-11(17)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10,17H2,1H3 |
InChI Key |
NWKQIPGRPMTBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















